Cas no 73289-85-7 (2-Bromo-6-hydroxybenzonitrile)
2-Bromo-6-hydroxybenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-6-hydroxybenzonitrile
- 2-Bromo-6-hydroxybenzonitrle
- 3-Bromo-2-cyanophenol
- 2-Bromo-6-hydroxy benzonitrile
- 2-Bromo-6-hydroxy-benzonitrile
- KM1544
- CM12977
- FCH1148868
- AS05803
- OR46022
- MB12048
- AK104627
- AX8238835
- V7532
-
- MDL: MFCD12828440
- Inchi: 1S/C7H4BrNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H
- InChI Key: YCJPUFJBGIVSTM-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1C#N)O
Computed Properties
- Exact Mass: 196.94800
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 162
- Topological Polar Surface Area: 44
Experimental Properties
- Density: 1.79±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 320.5±32.0℃ at 760 mmHg
- Solubility: Slightly soluble (1.2 g/l) (25 º C),
- PSA: 44.02000
- LogP: 2.02638
2-Bromo-6-hydroxybenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Bromo-6-hydroxybenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014004130-250mg |
3-Bromo-2-cyanophenol |
73289-85-7 | 97% | 250mg |
$504.00 | 2023-09-01 | |
| Alichem | A014004130-500mg |
3-Bromo-2-cyanophenol |
73289-85-7 | 97% | 500mg |
$782.40 | 2023-09-01 | |
| Alichem | A014004130-1g |
3-Bromo-2-cyanophenol |
73289-85-7 | 97% | 1g |
$1564.50 | 2023-09-01 | |
| TRC | B696153-100mg |
2-Bromo-6-hydroxybenzonitrile |
73289-85-7 | 100mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B696153-250mg |
2-Bromo-6-hydroxybenzonitrile |
73289-85-7 | 250mg |
$ 178.00 | 2023-04-18 | ||
| TRC | B696153-500mg |
2-Bromo-6-hydroxybenzonitrile |
73289-85-7 | 500mg |
$ 270.00 | 2023-04-18 | ||
| TRC | B696153-1g |
2-Bromo-6-hydroxybenzonitrile |
73289-85-7 | 1g |
$ 374.00 | 2023-04-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M829253-25g |
2-broMo-6-hydroxybenzonitrile |
73289-85-7 | 95% | 25g |
2,122.00 | 2021-05-17 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0369-1g |
2-Bromo-6-hydroxy-benzonitrile |
73289-85-7 | 96% | 1g |
932.85CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0369-5g |
2-Bromo-6-hydroxy-benzonitrile |
73289-85-7 | 96% | 5g |
3052.95CNY | 2021-05-08 |
2-Bromo-6-hydroxybenzonitrile Suppliers
2-Bromo-6-hydroxybenzonitrile Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 2-Bromo-6-hydroxybenzonitrile
Research Brief on 2-Bromo-6-hydroxybenzonitrile (CAS: 73289-85-7): Recent Advances and Applications
2-Bromo-6-hydroxybenzonitrile (CAS: 73289-85-7) is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Recent studies have highlighted its significance in the development of novel bioactive compounds, particularly in the fields of oncology and neurology. This research brief consolidates the latest findings on the compound, focusing on its synthetic applications, biological activities, and potential therapeutic uses.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-Bromo-6-hydroxybenzonitrile as a precursor in the synthesis of kinase inhibitors. The research team utilized this compound to develop a series of brominated derivatives, which exhibited potent inhibitory activity against tyrosine kinases implicated in cancer progression. The study reported IC50 values in the nanomolar range, suggesting high efficacy for further preclinical evaluation.
In the field of neurodegenerative diseases, 2-Bromo-6-hydroxybenzonitrile has been investigated for its potential to modulate amyloid-beta aggregation. A recent ACS Chemical Neuroscience publication (2024) described its incorporation into small-molecule scaffolds designed to disrupt protein misfolding. The compound's hydroxyl and nitrile functionalities were found to enhance binding affinity to amyloid peptides, making it a promising candidate for Alzheimer's disease research.
From a synthetic chemistry perspective, advancements in the green synthesis of 2-Bromo-6-hydroxybenzonitrile have been reported. A 2024 Green Chemistry article detailed a novel photocatalytic bromination method that achieves 85% yield with minimal byproducts, addressing previous challenges in the compound's large-scale production. This development is particularly significant for industrial applications where sustainability is a growing concern.
The compound's safety profile has also been recently evaluated. Toxicological studies published in Chemical Research in Toxicology (2023) indicate that 2-Bromo-6-hydroxybenzonitrile shows favorable in vitro safety parameters, with no significant cytotoxicity observed in human hepatocyte cell lines at therapeutic concentrations. However, researchers recommend further in vivo studies to fully assess its pharmacokinetic properties.
Looking forward, the versatility of 2-Bromo-6-hydroxybenzonitrile continues to inspire new research directions. Current investigations are exploring its use in PROTAC (Proteolysis Targeting Chimera) development and as a building block for covalent inhibitors. The compound's unique chemical properties, particularly its ability to participate in diverse coupling reactions, position it as a valuable tool in modern drug discovery pipelines.
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